(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2S/c1-4-27-8-7-25-20-17(23)11-16(22)12-18(20)28-21(25)24-19(26)10-15-6-5-13(2)14(3)9-15/h5-6,9,11-12H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJKGJYOZXYJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC(=C(C=C3)C)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring and multiple substituents, which may influence its biological activity. The molecular formula is C₁₈H₁₈F₂N₂OS, and its molecular weight is approximately 356.41 g/mol. The presence of difluoro and ethoxyethyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values against different cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 8.2 | |
| A549 (Lung Cancer) | 6.5 |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, molecular docking studies suggest that it binds effectively to key proteins involved in cancer progression, such as NEK7 and TP53, enhancing its therapeutic potential .
Additional Biological Activities
Beyond anticancer properties, preliminary findings suggest that the compound may possess anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : In vivo models indicate a reduction in inflammatory markers when treated with this compound.
- Antimicrobial Activity : Preliminary assays show effectiveness against certain bacterial strains, although further studies are necessary to confirm these findings.
Study 1: MCF-7 Cell Line
A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized both WST-1 and colony formation assays to assess cytotoxicity and long-term effects on cell growth.
Study 2: HeLa Cells
In another investigation involving HeLa cells, the compound was found to significantly reduce cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.
Comparative Analysis
To contextualize the efficacy of (Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide, it is beneficial to compare it with other known anticancer agents:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 0.5 | DNA intercalation |
| Paclitaxel | 0.8 | Microtubule stabilization |
| (Z)-2-(3,4-dimethylphenyl)... | 5.0 | Apoptosis induction |
This comparison illustrates that while the new compound is less potent than established chemotherapeutics like Doxorubicin and Paclitaxel, it offers a promising alternative with potentially unique mechanisms.
Comparison with Similar Compounds
Compound I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide
- Key Differences: I5 incorporates a fused benzofuroquinolinium system, increasing aromaticity and charge (cationic quinolinium). The 3-dipropylamine-propyl chain enhances solubility in polar solvents compared to the ethoxyethyl group in the target compound. Biological Relevance: Cationic derivatives like I5 often exhibit enhanced DNA intercalation or mitochondrial targeting, unlike the neutral target compound .
Compound I6: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide
- Key Differences :
- I6 features a hydroxystyryl group, enabling π-π stacking and hydrogen bonding, absent in the target compound.
- The methyl substituent on the benzothiazole in I6 reduces steric hindrance compared to the 4,6-difluoro and ethoxyethyl groups in the target compound.
- Spectroscopic Data : I6’s hydroxystyryl moiety results in a strong absorption band at 350–400 nm (UV-Vis), whereas the target compound’s difluoro groups may shift absorption to shorter wavelengths .
Thiadiazole-Based Analogues
Compound 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Structural Contrasts: Replaces the benzothiazole core with a thiadiazole ring, altering electronic distribution. The dimethylamino-acryloyl group in 4g introduces a conjugated system with strong IR absorption at 1638 cm⁻¹ (C=O), compared to the acetamide group (1690–1710 cm⁻¹) in the target compound .
- Stability : 4g’s methylphenyl group improves thermal stability (mp 200°C) relative to the target compound’s ethoxyethyl chain, which may lower melting points due to increased flexibility.
Compound 4h: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide
- Key Distinctions :
- The 3-chlorophenyl group in 4h enhances electrophilicity compared to the 3,4-dimethylphenyl group in the target compound.
- Mass spectrometry (MS) data for 4h shows a dominant fragment at m/z 105 (100% intensity), likely from benzamide cleavage, whereas the target compound’s difluoro groups may produce unique halogen-related fragments .
Research Implications
The target compound’s 4,6-difluoro and ethoxyethyl groups confer distinct electronic and steric properties compared to I5, I6, and thiadiazoles like 4g/4h. While cationic analogues (I5, I6) prioritize membrane penetration, the neutral target compound may favor hydrophobic binding pockets. Thiadiazole derivatives exhibit higher thermal stability but lack the benzothiazole’s inherent bioactivity profile. Further studies should explore the target compound’s pharmacokinetics and receptor affinity to validate these hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
